molecular formula C14H26O B14658478 1-Cyclohexyl-2-ethylhexan-1-one CAS No. 50395-57-8

1-Cyclohexyl-2-ethylhexan-1-one

Cat. No.: B14658478
CAS No.: 50395-57-8
M. Wt: 210.36 g/mol
InChI Key: PNALFXNFNJZMAX-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-ethylhexan-1-one is a ketone featuring a cyclohexyl group and a branched ethylhexyl chain. Ketones of this type are typically synthesized via alkylation or substitution reactions, as seen in similar compounds like 1-cyclohexyl-2-(phenylthio)ethan-1-one (). Key properties such as lipophilicity, boiling point, and reactivity can be inferred from analogs, making this compound relevant in organic synthesis and industrial applications.

Properties

CAS No.

50395-57-8

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

1-cyclohexyl-2-ethylhexan-1-one

InChI

InChI=1S/C14H26O/c1-3-5-9-12(4-2)14(15)13-10-7-6-8-11-13/h12-13H,3-11H2,1-2H3

InChI Key

PNALFXNFNJZMAX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-2-ethylhexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-ethylhexanoyl chloride in an anhydrous ether solution. The reaction is typically carried out under reflux conditions, followed by hydrolysis to yield the desired ketone.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of cyclohexyl ethyl ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2-ethylhexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed

    Oxidation: Carboxylic acids, esters

    Reduction: Secondary alcohols

    Substitution: Various substituted ketones and alcohols

Scientific Research Applications

1-Cyclohexyl-2-ethylhexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-ethylhexan-1-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s carbonyl group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, its hydrophobic cyclohexyl and ethylhexane moieties can interact with lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 1-Cyclohexyl-2-(phenylthio)ethan-1-one ()
  • Structure : Cyclohexyl group + phenylthioethyl chain.
  • Synthesis: Prepared via nucleophilic substitution of 2-bromo-1-cyclohexylethan-1-one with thiophenol (52.4% yield, colorless liquid) .
(b) Cyclohexanone Derivatives ()
  • Structure : Cyclohexane ring with a ketone group.
  • Thermodynamic Data: Cyclohexanone (lq) has ΔHf° = -271.2 kJ/mol and boiling point = 255.6 K .
(c) 2-Ethyl-1-hexanol ()
  • Structure : Branched alcohol (C8H18O).
  • Applications : Used in plasticizers and surfactants.
  • Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity compared to the ketone, affecting solubility and boiling point.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (K) Functional Group Key Properties Reference
1-Cyclohexyl-2-ethylhexan-1-one* ~210 (estimated) ~450–500 (estimated) Ketone High lipophilicity, moderate reactivity N/A
1-Cyclohexyl-2-(phenylthio)ethan-1-one 234.4 Not reported Ketone + Thioether Colorless liquid, 52.4% synthesis yield
Cyclohexanone 98.14 255.6 Ketone ΔHf° = -271.2 kJ/mol (lq)
2-Ethyl-1-hexanol 130.23 470–475 Alcohol Polar, used in plasticizers

*Estimates based on structural analogs.

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